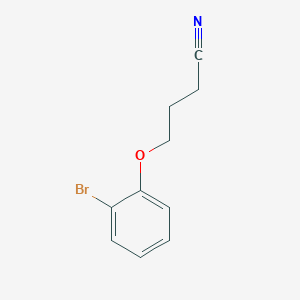

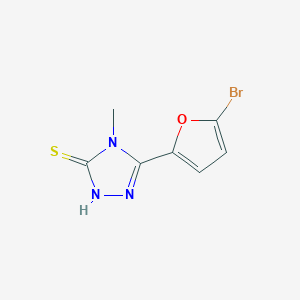

![molecular formula C13H17N3O2 B1292982 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine CAS No. 1119450-65-5](/img/structure/B1292982.png)

2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

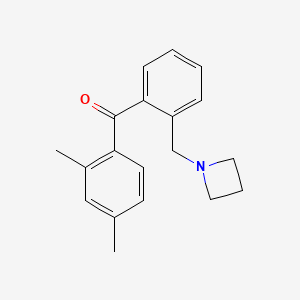

The compound 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine is a chemical structure that incorporates a benzoxazole ring and a morpholine moiety. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and reactions that can provide insight into the synthesis, molecular structure, and properties of similar compounds.

Synthesis Analysis

The synthesis of compounds related to this compound can involve multiple steps, including reductions and rearrangements. For instance, the reduction of a 2-benzyloxy-1,5-ethano-4-oxo-2,3,4,5-tetrahydro-1H-3-benzazepine using LiAlH4 leads to derivatives that, although not active as morphine-type analgesics, share structural similarities with the morpholine ring present in our compound of interest . This suggests that reductions and rearrangements could be part of the synthetic pathway for this compound.

Molecular Structure Analysis

The molecular structure of compounds containing morpholine rings can be quite complex. For example, a related compound with a morpholine ring exhibits a chair conformation, which is a common stable conformation for six-membered rings . The dihedral angles between the planes of the central benzene ring and the morpholine ring, as well as other structural features, can influence the overall shape and reactivity of the molecule .

Chemical Reactions Analysis

Chemical reactions involving morpholine rings and benzoxazole can be intricate. An electrochemical method has been used to synthesize disulfides that include a morpholine ring and a benzoxazole or thiazole ring . This method involves electrooxidation and a Michael-type addition reaction, followed by intramolecular nucleophilic substitution and disulfide bond formation . These reactions could potentially be adapted or serve as inspiration for the synthesis of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like this compound can be deduced from related structures. For instance, crystallographic analysis of a compound with a morpholine ring indicates the presence of C—H⋯π interactions, which could affect the compound's solubility and crystallinity . Additionally, the presence of disordered atoms in the structure suggests potential isomerism or flexibility within the molecule, which could influence its physical properties .

科学的研究の応用

Antimicrobial and Antifungal Applications

Benzoxazinoids, including benzoxazolines, have been identified as plant defense metabolites with potential antimicrobial properties. While natural benzoxazinoids may lack potency as direct antimicrobial agents, synthetic derivatives of the 1,4-benzoxazin-3-one backbone have demonstrated significant antimicrobial activity against pathogenic fungi and bacteria. These findings suggest a potential scaffold for designing new antimicrobial compounds (de Bruijn, Gruppen, & Vincken, 2018).

Synthetic Methodology and Chemical Diversity

The microwave-assisted synthesis of benzoxazoles has been highlighted as a technique enhancing diversity and efficiency in chemical research. This method facilitates the quick synthesis of benzoxazole derivatives, which are crucial in medicinal chemistry and material science due to their pharmacological and functional material properties (Özil & Menteşe, 2020).

Antioxidant Activity

The potential of benzoxazole derivatives in antioxidant applications has been explored through various methodologies, including the ABTS/PP decolorization assay. This review sheds light on the reaction pathways underpinning antioxidant capacity assessments, providing insights into the specificity and relevance of oxidation products in these assays (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Pharmacological Profiles

Morpholine derivatives, including those with benzoxazole structures, have been scrutinized for their broad pharmacological profiles. These studies highlight the significant potential of morpholine and pyran analogues in developing novel therapeutic agents due to their varied pharmacophoric activities (Asif & Imran, 2019).

Safety and Hazards

特性

IUPAC Name |

2-[4-(1,3-benzoxazol-2-yl)morpholin-2-yl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c14-6-5-10-9-16(7-8-17-10)13-15-11-3-1-2-4-12(11)18-13/h1-4,10H,5-9,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYIUSRKWKCAHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C2=NC3=CC=CC=C3O2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

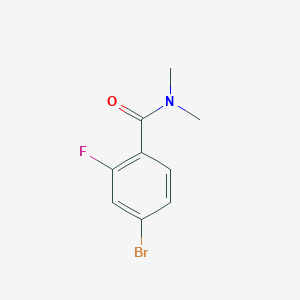

![1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1292908.png)

![1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine](/img/structure/B1292914.png)